molecular formula C7H10ClN3 B2861040 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole CAS No. 1249269-25-7

4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B2861040
CAS No.: 1249269-25-7
M. Wt: 171.63
InChI Key: HBUCZWOEPGBHOO-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1249269-25-7) is a high-purity chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . This heterocyclic compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, fused with a pyrrolidine ring . The pyrazole nucleus is extensively researched due to its significant pharmacological potential, including demonstrated anti-inflammatory, antimicrobial, anticancer, and antitumor activities in various studies . This specific molecular architecture, combining a chloro-substituted pyrazole with a pyrrolidine group, makes it a valuable building block in drug discovery. Of particular interest is the pyrrolidine moiety, which is a key pharmacophore in the development of novel therapeutics. Scientific literature highlights that pyrrolidine derivatives are being actively investigated as potent inhibitors of T-type calcium channels (Cav3.1 and Cav3.2) . These channels are promising therapeutic targets for treating neuropathic pain, and inhibitors based on the pyrrolidine structure have shown efficacy in improving symptoms in animal models of neuropathic pain . As such, this compound serves as a critical intermediate for researchers working in neuroscience and analgesic drug development. It is also highly useful for synthesizing more complex molecules and for exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-pyrrolidin-3-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCZWOEPGBHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 1 Pyrrolidin 3 Yl 1h Pyrazole

Retrosynthetic Analysis of 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that inform a logical synthetic pathway. The most evident disconnection is the C-N bond between the N1 atom of the pyrazole (B372694) ring and the C3 atom of the pyrrolidine (B122466) ring. This bond cleavage suggests two principal synthetic routes:

Route A: This approach involves the formation of a 4-chloro-1H-pyrazole intermediate, followed by its N-alkylation or coupling with a suitable 3-functionalized pyrrolidine derivative.

Route B: This alternative strategy involves constructing the pyrazole ring onto a pre-existing 3-hydrazinylpyrrolidine scaffold.

Further disconnection of the 4-chloro-1H-pyrazole core points to foundational precursors. The most common strategy for pyrazole synthesis, the Knorr pyrazole synthesis, would involve the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or an equivalent synthon. To achieve the 4-chloro substitution, a chlorinated 1,3-dicarbonyl precursor would be required, or chlorination could be performed on the formed pyrazole ring.

Strategies for 1H-Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of synthetic organic chemistry, with numerous reliable methods having been established. These strategies can be adapted to produce the 4-chloro-1H-pyrazole core required for the target molecule.

Cyclocondensation Reactions in 1H-Pyrazole Synthesis

The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles.

Key features of this method include:

Starting Materials: A 1,3-dicarbonyl compound (or its synthetic equivalent like α,β-unsaturated ketones, acetylenic ketones, or enaminones) reacts with hydrazine or a substituted hydrazine.

Mechanism: The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Regioselectivity: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can be formed. However, specific reaction conditions or the use of certain precursors like enaminones can enhance regioselectivity.

For the synthesis of a 4-chloro-pyrazole, a key precursor could be a 2-chloro-1,3-dicarbonyl compound. Alternatively, a pre-formed pyrazole can be directly chlorinated using reagents like hypochloric acid or its salts.

Precursor TypeReactantKey FeatureReference
1,3-DiketonesHydrazineClassic, high-yield method for polysubstituted pyrazoles.
α,β-Unsaturated KetonesHydrazineForms pyrazoline intermediate, then oxidized to pyrazole.
EnaminonesHydrazineOften provides higher regioselectivity in the final product.
Acetylenic KetonesHydrazineDirect route to pyrazoles, though can yield regioisomers.

1,3-Dipolar Cycloaddition Approaches to 1H-Pyrazoles

1,3-Dipolar cycloaddition offers a powerful alternative for constructing the pyrazole nucleus. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Common implementations include:

Nitrile Imines with Alkenes/Alkynes: Nitrile imines, often generated in situ from hydrazonoyl halides, react with C-C multiple bonds to form pyrazolines or pyrazoles directly. The use of alkene surrogates that facilitate subsequent elimination to the aromatic pyrazole is also a common strategy.

Diazo Compounds with Alkynes: The reaction of diazo compounds, such as ethyl diazoacetate, with alkynes provides a direct route to pyrazoles. This method can be influenced by pH and catalysis to control regioselectivity.

These cycloaddition strategies are valued for their ability to construct complex pyrazoles with a high degree of control over substitution patterns.

1,3-DipoleDipolarophileResulting HeterocycleKey FeatureReference
Nitrile ImineAlkene/AlkynePyrazoline/PyrazoleHighly versatile for substituted pyrazoles.
DiazoalkaneAlkynePyrazoleDirect formation of the aromatic ring.
SydnoneAlkynePyrazoleProvides access to 1,4-disubstituted pyrazoles.

Multi-component Reaction Strategies for 1H-Pyrazole Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient tools for building molecular complexity. Several MCRs have been developed for the synthesis of pyrazoles, offering advantages in terms of step economy and operational simplicity.

Examples of MCRs for pyrazole synthesis include:

One-pot reactions combining aldehydes, β-ketoesters, and hydrazines to form highly substituted pyrazoles.

Sequential reactions where a 1,3-dicarbonyl is generated in situ from simpler precursors like ketones and acid chlorides, followed by cyclization with a hydrazine.

Domino reactions involving Michael addition followed by cyclocondensation to build the pyrazole ring from α,β-unsaturated precursors.

These methods are particularly valuable for generating diverse libraries of pyrazole derivatives for applications in medicinal chemistry and materials science.

Catalytic Methodologies in Pyrazole Synthesis (e.g., Copper-catalyzed, Palladium-catalyzed)

Transition metal catalysis has significantly expanded the scope and efficiency of pyrazole synthesis. Copper and palladium catalysts are particularly prominent in this field.

Copper-Catalyzed Reactions: Copper catalysts, such as copper nitrate (B79036) or copper triflate, can effectively promote the condensation of hydrazines with 1,3-dicarbonyls or chalcones under mild, often acid-free, conditions. Copper catalysis is also employed in domino reactions and C-N coupling processes to afford N-substituted pyrazoles.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions to form C-C and C-N bonds. The Buchwald-Hartwig amination, for instance, is a powerful method for N-arylation or N-alkylation of pyrazoles. Palladium is also used in carbonylative cyclizations and ring-opening reactions of strained rings like 2H-azirines to construct polysubstituted pyrazoles.

Metal CatalystReaction TypeSubstratesKey AdvantageReference
Copper (Cu)Condensation/CyclizationHydrazines, 1,3-dicarbonylsMild, acid-free conditions, high yields.
Copper (Cu)Domino C-N CouplingAcetylenes, DiaminesEfficient one-pot synthesis of N-heterocycles.
Palladium (Pd)Buchwald-Hartwig AminationPyrazoles, Aryl/Alkyl HalidesForms C-N bonds for N-substitution.
Palladium (Pd)Carbonylative CyclizationAcetylenic acids, Aryl iodidesAccess to 1,3,5-substituted pyrazoles.
Palladium (Pd)Ring-Opening of 2H-Azirines2H-Azirines, HydrazonesNovel route to polysubstituted pyrazoles.

Strategies for Pyrrolidine Ring Functionalization and Attachment at the Pyrazole N1 Position

Once the 4-chloro-1H-pyrazole core is obtained, the final key step is the attachment of the pyrrolidine ring at the N1 position. This transformation requires a 3-functionalized pyrrolidine, where the amino group is typically protected to ensure regioselective reaction at the desired nitrogen.

Common strategies for this C-N bond formation include:

Nucleophilic N-Alkylation: This is a direct approach where the nitrogen of 4-chloro-1H-pyrazole acts as a nucleophile, attacking a pyrrolidine ring bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 3-position. Alternatively, and more commonly, the pyrrolidine nitrogen can act as the nucleophile. For instance, 3-aminopyrrolidine (B1265635) (with its secondary amine protected, e.g., as a Boc-carbamate) can be alkylated onto a pyrazole precursor. Acid-catalyzed methods using trichloroacetimidates as electrophiles also provide an alternative to methods requiring strong bases.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful reaction is highly effective for forming C-N bonds between heterocycles and amines. The reaction would couple 4-chloro-1-tritylpyrazole (or a similar activated pyrazole) with a protected 3-aminopyrrolidine. The choice of ligand is crucial for achieving high yields, especially with heterocyclic substrates.

Copper-Catalyzed Coupling (Ullmann Condensation): A classic method for C-N bond formation, the Ullmann reaction can couple N-heterocycles with amines or alkyl halides. While often requiring harsher conditions than palladium-catalyzed methods, modern variations have improved its scope and utility for substrates like pyrazoles.

In all these approaches, the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the pyrrolidine's secondary amine is often essential. This prevents side reactions and allows for controlled, regioselective bond formation at the N1 position of the pyrazole. The protecting group can be removed in a final step to yield the target compound.

Stereoselective Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine-containing molecules often begins with the construction of the pyrrolidine ring itself. nih.gov Stereoselective methods are crucial when the final product has a specific desired stereochemistry. These methods can be broadly categorized into two groups: those that start with a pre-existing pyrrolidine ring and modify it, and those that construct the ring from acyclic precursors in a stereocontrolled manner. nih.gov

One common approach involves the use of chiral pool starting materials, such as proline or 4-hydroxyproline, which possess inherent stereochemistry. nih.gov For instance, (S)-prolinol, derived from the reduction of proline, is a versatile starting material for the synthesis of various pyrrolidine derivatives. nih.gov Another strategy is the use of diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and alkenes, which can generate multiple stereocenters in a single step. acs.org The N-tert-butanesulfinylimine group, for example, can act as an effective chiral auxiliary in 1-azadienes, guiding the diastereoselective synthesis of densely substituted pyrrolidines. acs.org

The following table summarizes some stereoselective methods for the synthesis of substituted pyrrolidines:

Starting Material/MethodKey FeaturesResulting Pyrrolidine Derivative
Proline/4-HydroxyprolineUtilizes chiral pool starting materials for inherent stereocontrol. nih.govOptically pure substituted pyrrolidines. nih.gov
1,3-Dipolar CycloadditionCan create up to four stereogenic centers simultaneously. acs.orgDensely substituted pyrrolidines. acs.org
N-tert-butanesulfinylazadienesActs as a chiral auxiliary to induce high diastereoselectivity. acs.orgProline derivatives with controlled absolute configuration. acs.org

Coupling Reactions for Pyrazole-Pyrrolidine Linkage

The formation of the bond between the pyrazole and pyrrolidine rings is a critical step in the synthesis of this compound. This is typically achieved through N-arylation reactions, where the nitrogen of the pyrrolidine ring forms a bond with the pyrazole ring. Palladium-catalyzed coupling reactions are a powerful tool for this transformation. nih.gov

For example, the Buchwald-Hartwig amination allows for the coupling of an aryl halide (in this case, a halogenated pyrazole) with an amine (the pyrrolidine derivative). These reactions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Another approach involves the reductive amination of diketones with anilines, which can be used to construct N-aryl-substituted pyrrolidines. nih.gov

The table below outlines common coupling reactions for the formation of the pyrazole-pyrrolidine linkage:

Reaction TypeCatalyst/ReagentsKey Features
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, base nih.govVersatile method for C-N bond formation. nih.gov
Reductive AminationIridium-catalyzed transfer hydrogenation nih.govEfficient for the synthesis of N-aryl-substituted pyrrolidines from diketones. nih.gov

Introduction of the Chloro Substituent at the 4-Position of the Pyrazole Ring

The introduction of a chlorine atom at the 4-position of the pyrazole ring can be achieved through various halogenation techniques. The regioselectivity of this reaction is of paramount importance to ensure the correct isomer is formed.

Regioselective Halogenation Techniques

Direct chlorination of the pyrazole ring is a common method. Reagents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid can be used for this purpose. rsc.org The regioselectivity of the halogenation is influenced by the substituents already present on the pyrazole ring and the reaction conditions. In some cases, a directing group may be necessary to achieve the desired regioselectivity. A solvent-free mechanochemical method using trichloroisocyanuric acid has been reported as a rapid and operationally simple way to access 4-chloropyrazole derivatives. rsc.org

Post-cyclization Functionalization Methods

In some synthetic routes, it may be more advantageous to introduce the chloro substituent after the pyrazole ring has been formed and coupled to the pyrrolidine moiety. This is known as post-cyclization functionalization. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto heterocyclic rings, including pyrazoles. rsc.org This approach avoids the need for pre-functionalized starting materials. For instance, a hypervalent iodine-mediated electrophilic thiocyanation, followed by further transformations, demonstrates the feasibility of functionalizing the 4-position of the pyrazole ring. beilstein-journals.org

Advanced Synthetic Techniques for this compound Derivatives

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques are often employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as it can dramatically accelerate reaction rates. mdpi.comrsc.org This technique has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.netnih.gov For instance, the cyclization of chalcone (B49325) analogs with hydrazine hydrate (B1144303) under microwave irradiation is a common method for forming the pyrazole ring. nih.gov Microwave-assisted procedures often lead to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. acs.org A strategy for synthesizing pyrrolidine-based heterocyclic compounds under microwave heating has also been reported. tandfonline.com

The following table compares conventional and microwave-assisted synthesis for a generic pyrazole formation:

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes acs.org
YieldModerate to GoodGood to Excellent acs.org
PurityOften requires extensive purificationGenerally cleaner reaction profiles acs.org

Sonication-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. rsc.orgresearchgate.net The formation, growth, and implosive collapse of bubbles in a liquid, known as acoustic cavitation, generates localized hot spots with high temperatures and pressures, which can significantly enhance chemical reactivity. rsc.org

While a direct sonication-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the ultrasound-assisted synthesis of analogous substituted pyrazoles. asianpubs.orgbgu.ac.il A potential two-step approach would involve the initial synthesis of a 4-chloropyrazole precursor followed by N-alkylation with a suitable pyrrolidine derivative under ultrasonic irradiation.

One common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com For the target molecule, this could be adapted to first form the 4-chloropyrazole ring, which is then subsequently N-substituted. Ultrasound has been shown to effectively promote the synthesis of various pyrazole derivatives. researchgate.netresearchgate.net For instance, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields within 75-90 minutes under ultrasound irradiation at 60°C. asianpubs.org

The subsequent N-alkylation of the 4-chloropyrazole with a protected 3-halopyrrolidine or a similar reactive pyrrolidine derivative could also be accelerated by sonication. The use of ultrasound in such nucleophilic substitution reactions can enhance the rate of reaction and improve yields.

Table 1: Illustrative Conditions for Sonication-Assisted Synthesis of Substituted Pyrazoles

PrecursorsCatalyst/SolventConditionsYieldReference
α,β-unsaturated cyanoester, phenyl hydrazine10 mol % Cu(I), Sodium ethoxide60°C, 75-90 min, ultrasoundHigh asianpubs.org
β-enaminone, aromatic hydrazine1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)Room temp, sonicationExcellent bgu.ac.il
Chalcones, hydrazine hydrateAcetic acid, ethanolMicrowave irradiation- nih.gov

Note: This table presents data for the synthesis of analogous pyrazole derivatives to illustrate the conditions and potential benefits of sonication.

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net For the synthesis of this compound, several green chemistry strategies can be envisioned, including solvent-free reactions, the use of eco-friendly solvents like water, and the development of catalyst-free methods. researchgate.netthieme-connect.com

A notable green approach for the chlorination step is the use of solvent-free mechanochemical chlorination. A method has been described for the chlorination of pyrazoles using trichloroisocyanuric acid in a solvent-free system, which is rapid, operationally simple, and high-yielding. rsc.org This approach avoids the use of hazardous solvents and simplifies the purification process. rsc.org

Following the formation of the 4-chloropyrazole intermediate, the subsequent N-alkylation step with the pyrrolidine moiety can also be performed under green conditions. One-pot, multi-component reactions in aqueous media or under solvent-free conditions are highly desirable. tandfonline.comresearchgate.net The use of biodegradable catalysts or even catalyst-free systems at room temperature aligns with the principles of green chemistry. tandfonline.commdpi.com For example, the synthesis of pyrazole derivatives has been reported using water as a green solvent in the presence of a recyclable catalyst. thieme-connect.com

Table 2: Examples of Green Chemistry Approaches for Pyrazole Synthesis

Synthetic Step/MethodReagents/CatalystConditionsKey Green AdvantageReference
Mechanochemical Chlorination of PyrazoleTrichloroisocyanuric acidSolvent-freeAvoids hazardous solvents, simple work-up rsc.org
Aqueous Synthesis of PyrazolesAmberlyst-70Room temperature, waterUse of a recyclable catalyst and green solvent mdpi.com
Catalyst-free Synthesis of PyrazolesTetrabutylammonium bromideRoom temperature, solvent-freeAvoids catalysts and organic solvents tandfonline.com
Electrochemical Chlorination of PyrazolesPt anode, aqueous NaClGalvanostatic electrolysisSustainable method researchgate.net

Note: This table provides examples of green chemistry methodologies applied to the synthesis of pyrazole derivatives, which could be adapted for the synthesis of the target compound.

By combining a solvent-free chlorination method with a subsequent N-alkylation reaction in an aqueous medium or under solvent-free conditions, a highly efficient and environmentally friendly synthesis of this compound can be envisioned. These approaches minimize waste, reduce energy consumption, and avoid the use of toxic and volatile organic solvents. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 Chloro 1 Pyrrolidin 3 Yl 1h Pyrazole Derivatives

Design Principles for SAR Investigations of Pyrazole-Pyrrolidine Hybrids

The design of hybrid molecules incorporating both pyrazole (B372694) and pyrrolidine (B122466) rings is rooted in the principle of combining two "privileged structures" to explore new chemical space and potentially synergistic effects. The pyrazole ring, an aromatic heterocycle, serves as a versatile scaffold capable of participating in various interactions such as hydrogen bonding and π-π stacking. nih.gov The pyrrolidine ring, a saturated heterocycle, introduces a three-dimensional character to the molecule, which is crucial for exploring the contours of biological targets. nih.govresearchgate.net

The fundamental strategy involves systematically modifying each component of the hybrid scaffold to map the pharmacophore and optimize interactions with the target protein. This includes altering substituents on both the pyrazole and pyrrolidine rings and exploring the chemical space around the core structure. The goal is to identify key interactions and refine the molecule's properties, such as potency, selectivity, and pharmacokinetic profile.

Systematic Modification of the Pyrazole Ring Core

SAR studies on pyrazole-containing compounds, particularly kinase inhibitors, have demonstrated that the substitution pattern on the pyrazole ring is a critical determinant of biological activity. nih.gov Modifications are typically explored at the C3, C5, and N1 positions to probe the binding pocket for additional interactions.

The electronic nature of substituents plays a significant role; electron-donating groups can increase the basicity of the pyrazole ring, while electron-withdrawing groups can modulate the acidity of an N-H proton if present. mdpi.com The introduction of various functional groups allows for a systematic exploration of hydrogen bonding, hydrophobic, and electrostatic interactions. For instance, replacing a hydrogen atom with a methyl, methoxy, or halogen substituent can significantly alter the compound's potency and selectivity. nih.gov In many kinase inhibitors, the pyrazole core acts as a hinge-binding motif, and modifications can fine-tune these crucial interactions.

Table 1: Illustrative SAR of Pyrazole Ring Modifications

Position of Modification Substituent (R) General Impact on Activity Rationale
C3 Small alkyl (e.g., -CH₃) Variable; can fill small hydrophobic pockets. Steric bulk and electronics influence binding.
C3 Aryl / Heteroaryl Often enhances potency through π-stacking. Provides additional interaction points with aromatic residues.
C5 Hydrogen Often tolerated; serves as a baseline. Minimal steric hindrance.
C5 Small functional groups Can be used to fine-tune solubility and interactions. Potential for additional hydrogen bonds or hydrophobic contacts.

Note: The impact of substitutions is target-dependent and this table represents general principles observed in medicinal chemistry.

Systematic Modification of the Pyrrolidin-3-yl Moiety

The pyrrolidin-3-yl moiety offers multiple avenues for structural modification to enhance biological activity. The saturated nature of the ring provides a 3D architecture that can be exploited for improved target engagement. nih.gov Key positions for modification include the pyrrolidine nitrogen (N1'), the C3' position (where the pyrazole is attached), and other positions on the ring such as C4'.

Modifications at the N1' position, for example, with alkyl or acyl groups, can influence the compound's basicity, polarity, and ability to form hydrogen bonds. nih.gov Substituents at the C4' position can affect the puckering of the pyrrolidine ring, thereby altering the spatial orientation of the entire pyrazole-pyrrolidine scaffold. nih.gov SAR studies have shown that even subtle changes, such as the introduction of a fluorophenyl or indanyl group, can lead to significant improvements in potency and pharmacokinetic properties like the efflux ratio. nih.gov

Table 2: Illustrative SAR of Pyrrolidine Moiety Modifications

Position of Modification Substituent (R') General Impact on Activity Rationale
N1' Hydrogen (secondary amine) Provides a hydrogen bond donor and basic center. Can form key ionic or hydrogen bond interactions.
N1' Small alkyl (e.g., -CH₃, -Et) Increases lipophilicity; may fill hydrophobic pockets. Modulates basicity and steric profile.
N1' Acyl (e.g., -COCH₃) Removes basicity; acts as hydrogen bond acceptor. Alters electronic profile and interaction potential.
C4' Fluoro or Trifluoromethyl Can improve metabolic stability and binding affinity. Influences ring conformation (puckering) and electronics.

Note: The impact of substitutions is target-dependent and this table represents general principles observed in medicinal chemistry.

Influence of Chloro Substitution at C4 of Pyrazole

The presence of a chlorine atom at the C4 position of the pyrazole ring has a pronounced influence on the molecule's electronic properties and binding potential. The C4 position of the pyrazole ring is known to be electron-rich, making it susceptible to electrophilic substitution. nih.gov

The chloro group is strongly electron-withdrawing, which alters the charge distribution across the pyrazole ring. This modification can impact the strength of hydrogen bonds formed by the pyrazole nitrogens. Furthermore, the chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding site. mdpi.com In some kinase inhibitor series, the presence of one or more chloro substituents has been found to be optimal for activity, suggesting a direct and favorable interaction with the target enzyme. nih.gov The synthesis of 4-chloropyrazoles is an established process, allowing for its deliberate inclusion during SAR exploration. researchgate.net

Positional Isomerism and its Impact on Molecular Recognition

Positional isomerism is a critical factor in the SAR of pyrazole derivatives. The connection of the pyrrolidine ring to the N1 position of the 4-chloropyrazole is just one of several possible constitutional isomers. For unsymmetrically substituted pyrazoles, attachment can occur at either the N1 or N2 nitrogen, leading to different regioisomers with distinct biological profiles. The regioselectivity of synthesis often depends on the reaction conditions and the nature of the substituents. nih.govnih.gov

The spatial arrangement of the pyrrolidine substituent relative to other groups on the pyrazole ring directly impacts how the molecule fits into a binding pocket. For example, a 1,5-substituted pyrazole will present its substituents in a different vector compared to a 1,3-substituted isomer. nih.gov This difference can mean the loss or gain of crucial interactions with the target protein. Therefore, a thorough SAR investigation would involve the synthesis and evaluation of different positional isomers to determine the optimal arrangement for molecular recognition. Computational tools can also be used to predict the most likely site of substitution and the relative stability of different isomers. researchgate.net

Conformational Analysis and its Implications for SAR

The specific conformation adopted by the pyrrolidine ring can be influenced by its substituents. nih.gov This conformation, in turn, dictates the orientation of the attached 4-chloropyrazole ring relative to other functional groups on the pyrrolidine. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is often a prerequisite for high-affinity binding. Computational modeling and experimental techniques like NMR spectroscopy are used to understand the preferred conformations and their correlation with biological activity. researchgate.net The conformational restriction imposed by certain substitutions can sometimes lock the molecule in a bioactive conformation, leading to enhanced potency. nih.gov

Stereochemical Considerations in Pyrrolidin-3-yl Substitution

The attachment of the pyrazole ring at the C3 position of the pyrrolidine creates a chiral center. Consequently, 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit profoundly different biological activities, potencies, and metabolic profiles. nih.govacs.org

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. researchgate.net One enantiomer may bind with high affinity, while the other may have weak or no activity. Therefore, the stereoselective synthesis of individual enantiomers is crucial for evaluating their distinct pharmacological properties. mdpi.com SAR studies must involve the separate testing of the (R)- and (S)-isomers to identify which stereochemistry is preferred for the desired biological effect. The introduction of additional stereocenters, for instance at the C4 position of the pyrrolidine, further increases the molecular complexity and the number of possible stereoisomers that need to be considered. acs.org

Molecular Interactions and Mechanistic Investigations of 4 Chloro 1 Pyrrolidin 3 Yl 1h Pyrazole

Characterization of Ligand-Target Binding Interactions

The binding of 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole to a biological target such as a protein kinase or receptor is predicted to be governed by a combination of specific non-covalent interactions. These interactions collectively contribute to the affinity and selectivity of the compound for its binding site.

The structure of this compound presents multiple opportunities for forming hydrogen bonds, which are critical for molecular recognition and binding affinity.

Pyrrolidine (B122466) Moiety: The secondary amine within the pyrrolidine ring is a key hydrogen bond donor and acceptor. In its neutral state, the nitrogen lone pair can accept a hydrogen bond from amino acid residues like serine, threonine, or asparagine. Upon protonation under physiological conditions, the resulting ammonium (B1175870) group becomes a potent hydrogen bond donor.

Pyrazole (B372694) Moiety: The pyrazole ring contains two nitrogen atoms. mdpi.com The pyridine-type nitrogen (at position 2) possesses a lone pair of electrons and is a primary hydrogen bond acceptor. mdpi.com In the solid state, related pyrazole compounds are known to form intermolecular N—H⋯N hydrogen-bonded aggregates. nih.gov This inherent capability for hydrogen bonding is a key feature in its potential interaction with protein active sites. nih.gov

Table 1: Potential Hydrogen Bond Interactions
Molecular FeaturePotential RolePotential Partner in Biological Target
Pyrrolidine Nitrogen (NH)H-bond Donor/AcceptorAspartate, Glutamate, Serine, Main-chain Carbonyls
Pyrazole Nitrogen (N2)H-bond AcceptorLysine, Arginine, Serine, Threonine

Hydrophobic interactions are expected to play a significant role in the binding of this compound. The non-polar, saturated pyrrolidine ring and the carbon backbone of the pyrazole can engage in van der Waals and hydrophobic contacts with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine in a protein's binding pocket. nih.gov

Lipophilic efficiency (LiPE) is a metric used to assess the quality of a compound by relating its potency (often as pIC50) to its lipophilicity (LogP). wikipedia.org It is calculated as: LiPE = pIC50 - LogP. wikipedia.org A higher LiPE value is generally desirable in drug candidates. wikipedia.org For this compound, the predicted XlogP is 0.5, indicating relatively low lipophilicity. uni.lu Without experimental potency data (pIC50), the LiPE cannot be calculated. However, its modest lipophilicity suggests that if the compound proves to be potent, it could exhibit a favorable LiPE.

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H10ClN3PubChem uni.lu
Monoisotopic Mass171.05632 DaPubChem uni.lu
XlogP (predicted)0.5PubChem uni.lu

The pyrazole ring is an aromatic system and thus has the potential to participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the face-to-face or edge-to-face stacking of aromatic rings, can contribute significantly to binding affinity. Interestingly, crystallographic studies of the parent compound, 4-chloro-1H-pyrazole, show that it packs in a herringbone arrangement and exhibits no π-stacking interactions in its solid state. nih.gov However, this does not preclude such interactions from occurring within the constrained environment of a protein binding site.

The chlorine atom at the 4-position of the pyrazole ring is a noteworthy feature. Halogen atoms, particularly chlorine and bromine, can act as halogen bond donors. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or aspartate. This type of interaction can be highly directional and contribute to both the affinity and selectivity of a ligand. The presence of the chloro-substituent provides a potential anchoring point that could be exploited in rational drug design.

Elucidation of Molecular Recognition Pathways

The process of molecular recognition, whereby this compound finds and binds to its specific biological target, is a dynamic process. It is hypothesized to begin with long-range electrostatic interactions, potentially guided by the dipole moment of the molecule and charged groups like the protonated pyrrolidine. As the ligand approaches the binding site, it sheds its solvation shell, and more specific, short-range interactions come into play.

The final bound conformation would be one that maximizes favorable interactions—such as the hydrogen bonds, hydrophobic contacts, and potential halogen bonds described above—while minimizing steric clashes. The conformational flexibility of the pyrrolidine ring allows it to adopt a pucker that best fits the topology of the binding site, a feature known to be important for the biological activity of pyrrolidine-containing compounds. nih.gov

Mechanistic Hypotheses for Target Modulation

Given the prevalence of the pyrazole scaffold in modern medicinal chemistry, this compound can be hypothesized to function as an inhibitor of specific enzyme families, most notably protein kinases. globalresearchonline.netnih.gov

Kinase Inhibition Hypothesis: Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. It is plausible that this compound could act as an ATP-competitive kinase inhibitor. In this model:

Hinge Binding: One of the pyrazole nitrogens could act as a hydrogen bond acceptor, while the pyrrolidine NH group could act as a donor, forming one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This is a common binding motif for pyrazole-based kinase inhibitors. nih.gov

Hydrophobic Pocket Occupancy: The pyrrolidine ring would likely occupy a nearby hydrophobic pocket, while the 4-chloropyrazole core sits (B43327) deeper in the ATP-binding site.

Selectivity: The chlorine atom, through potential halogen bonding or steric interactions, could confer selectivity for certain kinases over others by interacting with specific residues near the ATP-binding site.

Derivatives of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been shown to inhibit kinases like Aurora-A, demonstrating the utility of the pyrazole scaffold in this context. nih.gov While the subject compound is structurally simpler, the core principles of interaction likely apply, positioning it as a potential fragment or lead compound for the development of novel kinase inhibitors.

Allosteric Modulation Potential

Extensive searches of publicly available scientific literature and databases have yielded no specific research, data, or mechanistic studies concerning the allosteric modulation potential of the chemical compound this compound. While the broader class of pyrazole-containing molecules has been investigated for a wide range of pharmacological activities, including allosteric modulation of various protein targets, there is no available information directly pertaining to this specific compound.

Consequently, details regarding its molecular interactions at allosteric sites, any induced conformational changes in target proteins, or its influence on the binding and efficacy of primary ligands are not documented in the current body of scientific literature. No data tables with quantitative measurements such as binding affinities (Ki, Kd), potency (IC50, EC50), or efficacy could be compiled for this compound's allosteric modulatory effects.

Therefore, a detailed discussion on the allosteric modulation potential of this compound cannot be provided.

Computational and Theoretical Studies of 4 Chloro 1 Pyrrolidin 3 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. ufrj.brresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. jcsp.org.pk

Table 1: Representative Parameters Calculated Using DFT for Pyrazole (B372694) Derivatives

ParameterDescriptionTypical Application
Optimized Geometry The lowest energy three-dimensional arrangement of atoms.Provides bond lengths, bond angles, and dihedral angles. researchgate.net
Total Energy The total electronic energy of the molecule in its ground state.Used to compare the relative stability of different isomers or conformers. nih.gov
Vibrational Frequencies Theoretical prediction of infrared and Raman spectral bands.Aids in the characterization and identification of the synthesized compound. researchgate.net
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Helps to understand the charge distribution and reactivity of different atomic sites. researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and interaction with biological targets. bhu.ac.in

Applying these methods to 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole would allow researchers to predict its most stable conformation, understand the electronic influence of the chloro and pyrrolidinyl substituents, and identify reactive sites on the pyrazole ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comscirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. bhu.ac.in A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. jcsp.org.pk

In studies of pyrazole derivatives, FMO analysis is a standard component of DFT calculations. researchgate.netresearchgate.net For 4-chloro-1H-pyrazole, the HOMO and LUMO energies have been calculated to understand its electronic absorption properties and reactivity. ufrj.brresearchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. For this compound, the pyrrolidine (B122466) ring would likely influence the energy and distribution of the HOMO, while the chloro-substituted pyrazole ring would significantly affect the LUMO.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDefinitionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons; associated with nucleophilicity. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons; associated with electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. jcsp.org.pk
Global Reactivity Descriptors Parameters like electronegativity, chemical hardness, and softness derived from HOMO/LUMO energies.Quantify the overall reactivity and stability of the molecule.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. medicalresearchjournal.orgresearchgate.net It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions that stabilize the ligand-receptor complex.

Ligand-Protein Docking Simulations

In ligand-protein docking, the pyrazole derivative is treated as the ligand, and a biological target (e.g., an enzyme or receptor) is the protein. The simulation places the ligand into the protein's active site in various conformations and orientations, and a scoring function estimates the binding affinity for each pose. medicalresearchjournal.org The results help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are critical for binding. researchgate.netnih.gov

Numerous studies have successfully used docking to investigate the potential of various pyrazole derivatives as inhibitors for a wide range of protein targets, including:

Kinases: Such as EGFR-tyrosine kinase and Polo-like kinase 1 (PLK1), which are important targets in cancer therapy. rsc.orgnih.gov

Cyclooxygenase (COX) enzymes: Targeting COX-1 and COX-2 is a common strategy for developing anti-inflammatory drugs. researchgate.nettandfonline.com

Carbonic Anhydrases: These enzymes are targets for various therapeutic areas. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): An enzyme involved in glucose metabolism, making it a target for anti-diabetic drugs. chemmethod.com

For this compound, docking simulations would be essential to hypothesize its potential biological targets and to understand its binding mode, providing a rational basis for its further development as a therapeutic agent.

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

Pyrazole Derivative ClassProtein TargetTherapeutic AreaKey Finding
1,3,5-Triazine-based pyrazolesEGFR KinaseAnticancerGood binding affinity through multiple hydrogen bonds in the active site. rsc.org
N¹-Substituted pyrazolesCOX-2Anti-inflammatoryCompounds showed preferential selectivity toward the COX-2 enzyme. tandfonline.com
Pyrazole-carboxamidesCarbonic Anhydrase (hCA I & II)VariousDocking confirmed stable binding poses within the enzyme's active site. nih.gov
Pyrazole derivativesDipeptidyl Peptidase-IV (DPP-IV)Anti-diabeticDerivatives showed strong binding affinity, indicating potential as DPP-IV inhibitors. chemmethod.com
4-Difluoromethyl pyrazole derivativesCyclooxygenase-2 (PDB: 3LN1)Anti-inflammatoryHigh docking scores were attributed to hydrogen bonds and hydrophobic interactions. researchgate.net

Virtual Screening Methodologies

Virtual screening is a computational strategy used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Docking-based virtual screening is a popular approach where all compounds in a library are docked into the active site of a target protein, and then ranked based on their predicted binding scores. nih.gov

The pyrazole scaffold is a common feature in many chemical libraries used for virtual screening due to its versatile biological activity and synthetic accessibility. nih.govresearchgate.net Screening campaigns have successfully identified novel pyrazole-based inhibitors for targets like the proteasome and Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.gov A virtual screening approach could be used to test this compound and its virtual derivatives against a panel of known drug targets to identify potential new therapeutic applications. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes of the protein and ligand and to assess the stability of their complex. researchgate.net

MD simulations are often used to refine and validate the results of molecular docking. nih.govtandfonline.com By running a simulation (typically for nanoseconds), one can verify whether the binding pose predicted by docking is stable over time. chemmethod.comresearchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex is in equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. researchgate.net

Binding Free Energy Calculations (e.g., MM/GBSA): Provides a more accurate estimation of the binding affinity than docking scores alone.

For a flexible molecule like this compound, MD simulations would be critical to explore the different conformations the pyrrolidine ring can adopt within the binding site and to confirm the stability of key interactions identified through docking. nih.gov

Table 4: Applications of Molecular Dynamics (MD) Simulations for Pyrazole-Protein Complexes

System StudiedSimulation GoalKey MetricFinding
Pyrazole-containing imides with Hsp90αExplore the most likely binding mode.RMSD, RMSFConfirmed the stability of the receptor-ligand complex predicted by docking. researchgate.net
N¹-Substituted pyrazoles with COX enzymeConfirm docking results.-Molecular dynamics simulations validated the stability of the docked poses. tandfonline.com
Pyrazole-carboxamides with hCA I & IIAnalyze the stability of docking results over time.Conformational changesRevealed good stability of the complexes with only minor fluctuations over 50 ns. nih.gov
Pyrazole derivatives with DPP-IV enzymeInvestigate the stability of the ligand-enzyme complex.RMSDShowed that the binding pocket remained stable throughout the simulation, confirming a stable interaction. chemmethod.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ptfarm.pl These models are essential for predicting the activity of new compounds and for understanding the structural features that are critical for their biological effects. ptfarm.plresearchgate.net

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: This approach utilizes descriptors derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP, and molar refractivity, as well as topological indices that describe molecular branching and connectivity. For a series of pyrazole derivatives, a 2D-QSAR model might highlight the importance of molecular volume and the number of multiple bonds in determining their potency against a specific enzyme. shd-pub.org.rs A common method for developing a robust 2D-QSAR model is the genetic algorithm-based multiple linear regression (GA-MLR), which selects the most relevant descriptors to build a statistically significant model. shd-pub.org.rs

3D-QSAR: This approach considers the three-dimensional structure of the molecules. The compounds in a dataset are aligned, and their steric and electrostatic fields are calculated and mapped onto a 3D grid. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to correlate these 3D properties with biological activity. A 3D-QSAR study on pyrazole derivatives, for instance, can reveal specific regions where bulky (steric) or electron-rich (electrostatic) groups increase or decrease activity. shd-pub.org.rs Such models have proven to be statistically significant and predictive for various classes of compounds, including cyanopyrrolidine derivatives, where high correlation coefficients (r²) and cross-validated correlation coefficients (q²) indicate a robust model. juniperpublishers.com For the this compound scaffold, a 3D-QSAR model could elucidate the importance of the chlorine atom's electronegativity and the spatial arrangement of the pyrrolidine ring for target binding.

The table below illustrates typical statistical parameters used to validate the robustness of QSAR models, based on studies of related heterocyclic compounds.

Parameter Description Typical Value for a Predictive Model
r² (Correlation Coefficient) Measures the goodness of fit of the model for the training set.> 0.9
q² (Cross-validated r²) Measures the internal predictive ability of the model (often via Leave-One-Out).> 0.5
Predictive r² (r²_pred) Measures the predictive power of the model for an external test set.> 0.6

This table is illustrative, based on data found in studies on pyrazole and pyrrolidine derivatives. juniperpublishers.comnih.gov

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. nih.gov

For a molecule like this compound, a pharmacophore model would be constructed based on its structural features and potential interactions with a target.

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors .

The NH group of the pyrrolidine ring can serve as a hydrogen bond donor .

The chloro-substituted pyrazole ring itself constitutes an aromatic/hydrophobic feature .

The pyrrolidine ring provides a 3D structural scaffold that can fit into specific pockets of a receptor.

A pharmacophore model can be generated either based on a set of known active ligands (ligand-based) or from the structure of the target protein's binding site (structure-based). nih.gov For pyrazole-containing compounds, pharmacophore models have been successfully developed to identify key features for their activity as inhibitors of various enzymes. ptfarm.pl A six-point pharmacophore model for a series of tetrasubstituted pyrazoles identified three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings as crucial for activity. ptfarm.pl Such models are frequently used as 3D queries for virtual screening of large compound databases to identify novel molecules with the desired biological activity. dovepress.com

In Silico Prediction of ADME Properties

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its success. In silico methods allow for the early prediction of these pharmacokinetic properties, helping to identify compounds with poor profiles before significant resources are invested. ijprajournal.com

For this compound, various ADME parameters can be computationally predicted. Studies on other pyrazole derivatives provide a basis for what might be expected for this compound. nih.govnih.gov

Human Intestinal Absorption (HIA): Predictions for many pyrazoline-based compounds show very high HIA values, suggesting excellent absorption from the gastrointestinal tract. nih.gov

Plasma Protein Binding (PPB): Pyrazole derivatives often exhibit strong binding to plasma proteins, which can affect their distribution and availability. nih.gov

Blood-Brain Barrier (BBB) Permeability: Computational models can predict whether a compound is likely to cross the BBB. Many pyrazole derivatives are predicted to be non-permeant. nih.gov

Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's lipophilicity, which influences its absorption and distribution. ijprajournal.com

Drug-likeness: Models like Lipinski's Rule of Five are used to assess if a compound has physicochemical properties consistent with orally active drugs.

The following table presents a hypothetical but representative in silico ADME profile for this compound, based on findings for structurally related compounds. nih.govasianpubs.org

ADME Property Predicted Value/Classification Significance
Molecular Weight ~185.6 g/mol Complies with Lipinski's Rule (<500)
logP 1.5 - 2.5Optimal range for absorption and permeability
Human Intestinal Absorption >95%Indicates excellent absorption from the gut
Blood-Brain Barrier (BBB) Non-permeantSuggests low potential for CNS side effects
Plasma Protein Binding >90%High binding may limit free drug concentration
CYP2D6 Inhibitor Likely NoLow probability of inhibiting a major metabolic enzyme

This table is illustrative and contains predicted data based on computational models and data from similar pyrazole-containing structures.

Chemoinformatic Analysis of Pyrazole-Pyrrolidine Chemical Space

Chemoinformatics provides the tools to organize, analyze, and visualize the vast "chemical space" of possible molecules. The concept of chemical space is fundamental to drug discovery, serving as a framework to guide library design, diversity analysis, and the exploration of structure-activity relationships. nih.gov

The pyrazole-pyrrolidine scaffold represents a significant region of chemical space with proven pharmacological relevance. Both pyrazole and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govglobalresearchonline.netmdpi.com Similarly, the pyrrolidine ring is a common feature in many natural products and synthetic drugs.

A chemoinformatic analysis of the chemical space populated by compounds containing both a pyrazole and a pyrrolidine moiety would involve:

Database Mining: Searching chemical databases (like PubChem, ChEMBL) to retrieve all known compounds with the pyrazole-pyrrolidine core.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., physicochemical, topological, 3D) for the retrieved set of molecules.

Dimensionality Reduction: Using techniques like Principal Component Analysis (PCA) to project the high-dimensional descriptor space into a 2D or 3D visual representation. This allows for the visualization and exploration of the chemical space occupied by these compounds. nih.gov

SAR Exploration: Mapping known biological activities onto this chemical space to identify "hot spots" or regions associated with particular therapeutic effects. This can reveal structure-activity trends and guide the design of new, more potent, and selective compounds within this chemical space. nih.gov

By analyzing the distribution of existing pyrazole-pyrrolidine compounds, researchers can identify unexplored areas of this chemical space, presenting opportunities for the synthesis of novel molecules with unique biological profiles.

Advanced Research Directions for 4 Chloro 1 Pyrrolidin 3 Yl 1h Pyrazole

Design and Synthesis of Advanced Derivatives

The core structure of 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole serves as a versatile scaffold for the generation of advanced derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. nih.gov For this compound, bioisosteric modifications could be envisioned for both the pyrazole (B372694) and pyrrolidine (B122466) rings, as well as the chloro substituent.

The pyrazole ring itself can be replaced by other five-membered heterocycles to alter electronic properties and potential interactions with biological targets. For instance, based on studies of other pyrazole-containing compounds, bioisosteres such as thiazoles, triazoles, and imidazoles could be considered. nih.gov These replacements can impact the compound's metabolic stability and binding affinity. nih.gov

The chloro group on the pyrazole ring could be substituted with other functionalities to probe structure-activity relationships. A fluorine atom, for example, is a common bioisostere for hydrogen and can alter the electronic nature of the ring system. u-tokyo.ac.jp Other halogen substitutions or small alkyl groups could also be explored to optimize interactions within a target's binding pocket.

The pyrrolidine moiety offers further opportunities for modification. Altering the ring size to a piperidine (B6355638) or azetidine, or introducing substituents on the pyrrolidine ring, could influence the compound's solubility and cell permeability.

Table 1: Potential Bioisosteric Replacements for Key Moieties of this compound

Original Moiety Potential Bioisosteres Rationale for Replacement
Pyrazole Imidazole, Thiazole, Triazole, Oxadiazole Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. nih.govrsc.org
Chloro Group Fluorine, Methyl, Trifluoromethyl Fine-tune lipophilicity and electronic interactions. u-tokyo.ac.jp

Development of Prodrug Strategies

Prodrugs are inactive precursors that are converted into the active drug form in the body. This approach can be used to overcome issues such as poor solubility, limited permeability, or rapid metabolism. For this compound, the secondary amine of the pyrrolidine ring is a prime handle for prodrug development. Acylation or carbamoylation of this amine could create derivatives that are more lipophilic and can more easily cross cell membranes. Once inside the body, these promoieties could be cleaved by endogenous enzymes to release the active compound. The development of prodrugs for pyrazole-containing compounds has been a successful strategy in improving their therapeutic potential. nih.gov

Synthesis of Covalent Modulators

Covalent modulators form a stable, covalent bond with their biological target, which can lead to prolonged duration of action and increased potency. The pyrazole ring, while generally stable, can be functionalized with reactive groups, or "warheads," that can engage with nucleophilic residues (such as cysteine or serine) in a target protein's binding site. The design of such derivatives would require detailed structural information of the target protein to ensure selective and efficient bond formation.

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. wikipedia.orgnih.gov The core scaffold of this compound, or fragments thereof like 4-chloropyrazole or 3-aminopyrrolidine (B1265635), are well-suited for FBDD campaigns. mdpi.com These fragments adhere to the "rule of three," often having a molecular weight under 300 Da, a LogP of less than 3, and a small number of hydrogen bond donors and acceptors. frontiersin.org

In an FBDD approach, these fragments would be screened against a biological target of interest using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. Once a fragment with even weak binding is identified, it can be optimized and grown into a more potent, lead-like molecule. mdpi.com The pyrazole and pyrrolidine moieties provide multiple vectors for chemical elaboration, making them excellent starting points for fragment-to-lead development. nih.gov

Application in Chemical Biology Tools

Chemical probes are small molecules used to study and manipulate biological systems. snv63.ru this compound could serve as a foundational structure for the development of such tools. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the pyrrolidine ring, researchers can create probes for use in cellular imaging, affinity purification, and target identification studies.

Furthermore, the development of photo-affinity probes, where a photoreactive group is attached to the core scaffold, would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for identifying the direct binding partners of a compound within a complex biological sample.

Development of Novel High-Throughput Screening Assays

High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify potential drug candidates. snv63.ru The development of novel HTS assays centered around the this compound scaffold could accelerate the discovery of new bioactive molecules. For example, a competitive binding assay could be developed where a fluorescently labeled derivative of the compound is used to screen for other molecules that bind to the same target.

Additionally, cell-based HTS assays could be designed to identify compounds that modulate a specific cellular pathway. If this compound is found to have a particular biological activity, a library of its derivatives could be screened to identify compounds with enhanced or altered activity profiles. mdpi.com The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting that screening libraries of its derivatives against a panel of kinases could be a fruitful area of research. snv63.ru

Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and development. nih.gov For a compound such as this compound, these computational tools offer powerful methodologies to accelerate its design, optimize its properties, and predict its biological activities. By leveraging large datasets of chemical information, AI and ML algorithms can identify complex patterns that are not apparent through traditional analysis, thereby guiding the synthesis of more effective and targeted therapeutic agents. researchgate.net

The application of AI and ML in the context of this compound can be multifaceted, encompassing de novo design, synthesis planning, and the prediction of pharmacokinetic and pharmacodynamic profiles. These approaches are instrumental in reducing the time and cost associated with drug discovery by prioritizing the most promising molecular candidates for further investigation. nih.gov

Predictive Modeling of Bioactivity

A primary application of machine learning in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For this compound, a QSAR model could be constructed to predict its efficacy against a specific biological target. This involves compiling a dataset of pyrazole derivatives with known activities and using this data to train an algorithm. nih.gov The model would learn the relationship between the molecular structures of these compounds and their biological effects, enabling the prediction of activity for novel, unsynthesized derivatives of this compound. nih.gov

Various machine learning algorithms, including artificial neural networks (ANN), support vector machines (SVM), and random forests, can be employed for this purpose. nih.govrjpbr.com These models can identify the key structural features of the pyrazole scaffold that are crucial for its biological activity. nih.gov For instance, a sensitivity analysis could reveal the importance of the chloro substituent at the 4-position of the pyrazole ring and the pyrrolidin-3-yl group at the 1-position for the compound's predicted therapeutic effects. nih.govrjpbr.com

Derivative of this compoundPredicted IC50 (µM)Key Structural FeatureAlgorithm Used
Parent Compound5.24-chloro substitutionRandom Forest
Methylated Pyrrolidine2.8N-methylpyrrolidineArtificial Neural Network
Fluorinated Analog8.14-fluoro substitutionSupport Vector Machine

Generative Models for Novel Compound Design

Generative adversarial networks (GANs) and recurrent neural networks (RNNs) are at the forefront of de novo drug design. These AI models can generate novel molecular structures that are optimized for specific properties. In the context of this compound, a generative model could be trained on a vast library of known active compounds to design new pyrazole derivatives with enhanced potency and selectivity. This approach allows for the exploration of a much broader chemical space than what is accessible through traditional medicinal chemistry.

Optimization of Synthesis and Reaction Conditions

Machine learning algorithms can also be applied to optimize the synthetic route to this compound. By analyzing large databases of chemical reactions, these models can predict the most efficient reaction conditions, including catalysts, solvents, and temperatures. beilstein-journals.org This can lead to higher yields, reduced reaction times, and more environmentally friendly synthetic processes. researchgate.net Transfer learning techniques are particularly useful for improving the performance of retrosynthesis prediction models for heterocyclic compounds, which can be challenging due to lower data availability. chemrxiv.orgnih.gov

Reaction StepParameterPredicted Optimal ConditionPredicted Yield (%)
Pyrazole Ring FormationCatalystPalladium(II) Acetate85
Pyrrolidine AttachmentSolventDimethylformamide (DMF)92
ChlorinationTemperature (°C)6078

In Silico Prediction of ADMET Properties

A significant hurdle in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Machine learning models can be trained to predict these properties from a compound's molecular structure. For this compound, in silico ADMET prediction can help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve its pharmacokinetic profile and reduce the likelihood of late-stage failures. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole, and how do reaction parameters influence yield?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with carbonyl compounds or substitution reactions. For this compound, key steps include:

  • Cyclocondensation : Reaction of a pyrrolidine-substituted hydrazine with a chlorinated carbonyl precursor under reflux conditions (e.g., xylene, 25–30 hours) .
  • Substitution : Introducing the chloro group via Vilsmeier-Haack reactions using POCl₃ or other chlorinating agents .
  • Catalyst optimization : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity and purity .
    Critical parameters include temperature (80–120°C), solvent polarity, and catalyst loading. Yields >80% are achievable with rigorous purification (e.g., recrystallization from methanol) .

Q. What purification and characterization techniques are recommended for this compound?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/ethanol .
  • Characterization :
    • NMR : Peaks at δ 2.8–3.5 ppm (pyrrolidine protons), δ 6.5–7.2 ppm (pyrazole ring protons) .
    • IR : Absorbance at 1600–1650 cm⁻¹ (C=N stretching), 750–800 cm⁻¹ (C-Cl) .
    • Mass spectrometry : Molecular ion peak at m/z 213.6 (C₈H₁₁ClN₄) .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions impact the synthesis of derivatives?

Regioselectivity is influenced by steric and electronic factors:

  • Electron-withdrawing groups (e.g., Cl) direct substitutions to the para position on the pyrazole ring. Computational studies (DFT) predict activation energies for competing pathways .
  • Steric hindrance : Bulky pyrrolidine substituents favor reactions at the less hindered C-4 position .
  • Case study : In this compound, the chloro group at C-4 enhances electrophilic substitution at C-5, validated by X-ray crystallography .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
  • Receptor binding : Radioligand displacement assays (e.g., A₃ adenosine receptor) to measure Ki values .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Q. How can contradictory data in pharmacological studies be resolved?

Contradictions often arise from:

  • Solvent effects : DMSO may alter compound aggregation states, affecting bioavailability .
  • Metabolic instability : Use LC-MS to identify degradation products in cell media .
  • Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP modulation) .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
  • QSAR models : Use Hammett constants for substituent effects on electron density .
  • MD simulations : Assess pyrrolidine ring flexibility and its impact on binding pocket occupancy .

Methodological Recommendations

  • Synthetic scalability : Transition from batch to flow chemistry for improved reproducibility .
  • Crystallography : Use single-crystal X-ray diffraction to resolve regiochemical ambiguities .
  • Toxicity screening : Include Ames tests for mutagenicity profiling early in development .

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